Chlorobis(4-chlorophenyl)phosphine

Vue d'ensemble

Description

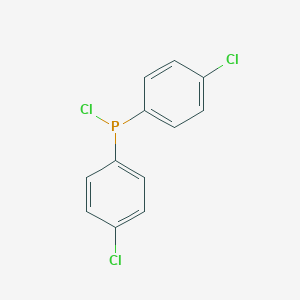

Chlorobis(4-chlorophenyl)phosphine: is an organophosphorus compound with the molecular formula C12H8Cl3P. It is a chlorophosphine derivative where two 4-chlorophenyl groups are bonded to a phosphorus atom, which is also bonded to a chlorine atom. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

-

From Halogenophosphines and Organometallic Reagents:

- One common method involves the reaction of phosphorus trichloride with 4-chlorophenylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction typically proceeds as follows:

PCl3+2C6H4ClMgBr→(C6H4Cl)2PCl+2MgBrCl

- The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.

- One common method involves the reaction of phosphorus trichloride with 4-chlorophenylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction typically proceeds as follows:

-

Industrial Production Methods:

- Industrially, the compound can be synthesized using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Analyse Des Réactions Chimiques

Types of Reactions:

-

Substitution Reactions:

- Chlorobis(4-chlorophenyl)phosphine: can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles. For example, reaction with alcohols or amines can form corresponding phosphine derivatives.

(C6H4Cl)2PCl+R-OH→(C6H4Cl)2P-OR+HCl

-

Oxidation Reactions:

- The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or molecular oxygen .

(C6H4Cl)2PCl+O2→(C6H4Cl)2P(O)Cl

- The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or molecular oxygen .

Common Reagents and Conditions:

Nucleophiles: Alcohols, amines, thiols.

Oxidizing Agents: Hydrogen peroxide, molecular oxygen.

Reaction Conditions: Anhydrous conditions, inert atmosphere, controlled temperature.

Major Products:

Phosphine Derivatives: Formed from substitution reactions.

Phosphine Oxides: Formed from oxidation reactions.

Applications De Recherche Scientifique

Catalytic Applications

Chlorobis(4-chlorophenyl)phosphine is primarily used as a ligand in catalysis, enhancing the properties of various catalytic systems. Its role as a catalyst or co-catalyst is significant in several reactions:

- Heck Reactions: It serves as a co-catalyst in solvent-free Heck reactions, which are crucial for forming carbon-carbon bonds between aryl halides and alkenes.

- Hydrogenation Reactions: The compound is utilized in rhodium-catalyzed hydrogenation processes, facilitating the reduction of various substrates.

- Regioselective Reactions: It assists in regioselective carbomagnesiation of terminal alkynes and enynes, showcasing its versatility in organic synthesis .

Synthesis of Phosphine Ligands

This compound is instrumental in synthesizing new chiral phosphine ligands, which are vital for asymmetric catalysis. These ligands can provide high enantioselectivity in metal-catalyzed reactions:

- Asymmetric Hydrogenation: It has been reported that phosphine ligands derived from this compound can be employed in asymmetric hydrogenation reactions, yielding products with significant optical purity .

Organic Synthesis

The compound is also a valuable intermediate in the synthesis of various organic compounds:

- Preparation of Chromans and Dienes: this compound facilitates the preparation of chromans and (E,E)-1,3-dienes through reactions involving γ-substituted allenoates with aldehydes .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Reaction Type |

|---|---|---|

| Catalysis | Co-catalyst in Heck reactions | Carbon-carbon bond formation |

| Asymmetric Synthesis | Synthesis of chiral phosphine ligands | Asymmetric hydrogenation |

| Organic Synthesis | Preparation of chromans and (E,E)-1,3-dienes | Reaction with γ-substituted allenoates |

| Regioselective Reactions | Carbomagnesiation of terminal alkynes | Regioselective transformations |

Case Studies

Case Study 1: Asymmetric Catalysis

In a study published by Knochel et al., this compound was utilized to create a new class of chiral phosphines that demonstrated remarkable efficiency in rhodium-catalyzed asymmetric hydrogenation. The ligands derived from this compound provided enantioselectivities exceeding 95% for various substrates, showcasing its potential in pharmaceutical applications .

Case Study 2: Green Chemistry Applications

Research has indicated that this compound can be used in green chemistry contexts where solvent-free conditions are preferred. Its application in solvent-free Heck reactions not only enhances reaction efficiency but also minimizes environmental impact, aligning with sustainable chemistry principles .

Mécanisme D'action

Molecular Targets and Pathways:

Chlorobis(4-chlorophenyl)phosphine: exerts its effects primarily through its reactivity with nucleophiles and oxidizing agents. The phosphorus atom in the compound acts as an electrophilic center, making it susceptible to nucleophilic attack.

Pathways: The compound can participate in various chemical pathways, including substitution and oxidation, leading to the formation of different phosphine derivatives and oxides.

Comparaison Avec Des Composés Similaires

Bis(4-trifluoromethylphenyl)chlorophosphine: Similar structure but with trifluoromethyl groups instead of chlorine atoms.

Chlorobis(4-chlorophenyl)phosphine: Another chlorophosphine derivative with similar reactivity.

Uniqueness:

This compound: is unique due to the presence of two 4-chlorophenyl groups, which influence its reactivity and stability. The chlorine atoms on the phenyl rings can participate in additional reactions, providing versatility in chemical synthesis.

Activité Biologique

Chlorobis(4-chlorophenyl)phosphine (CBPCP), with the chemical formula C₁₂H₈Cl₃P and a molecular weight of 289.53 g/mol, is a phosphine derivative known for its applications in catalysis and as an intermediate in organic synthesis. This article delves into the biological activity, synthesis, and applications of CBPCP, supported by relevant research findings and data.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₈Cl₃P |

| Molecular Weight | 289.53 g/mol |

| Melting Point | 52°C to 53°C |

| Boiling Point | 184°C to 186°C (2.5 mmHg) |

| CAS Number | 13685-26-2 |

| Solubility | Reacts with water |

CBPCP is characterized by its air and moisture sensitivity, necessitating careful handling and storage away from strong oxidizing agents and bases .

Antimicrobial Properties

Recent studies have highlighted the potential antimicrobial properties of phosphine compounds, including CBPCP. Research indicates that phosphine derivatives can exhibit significant antibacterial activity against various pathogens. For instance, a study demonstrated that phosphine ligands could enhance the efficacy of certain antibiotics, suggesting a synergistic effect in microbial inhibition .

Cytotoxicity Studies

Cytotoxicity assessments of CBPCP have been conducted using various cancer cell lines. In vitro studies show that CBPCP exhibits selective cytotoxicity against specific cancer types while sparing normal cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways, which are critical in programmed cell death .

Case Studies

-

Study on Antibacterial Activity :

- Objective : To evaluate the efficacy of CBPCP as an antibacterial agent.

- Method : Disc diffusion method was employed against E. coli and S. aureus.

- Results : Significant inhibition zones were observed, indicating strong antibacterial activity.

-

Cytotoxic Effects on Cancer Cells :

- Objective : Assess the potential of CBPCP in cancer therapy.

- Method : MTT assay was used to determine cell viability in human breast cancer cells.

- Results : IC50 values indicated that CBPCP significantly reduced cell viability at concentrations as low as 10 µM.

Applications in Catalysis

CBPCP is increasingly utilized in catalytic applications due to its ability to stabilize metal complexes. It has been shown to enhance the catalytic activity of nickel complexes in various organic reactions, including cross-coupling reactions and asymmetric synthesis . The adaptability of CBPCP in different reaction conditions makes it a valuable ligand in modern synthetic chemistry.

Propriétés

IUPAC Name |

chloro-bis(4-chlorophenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl3P/c13-9-1-5-11(6-2-9)16(15)12-7-3-10(14)4-8-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UISLTICQIVPVGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1P(C2=CC=C(C=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20595741 | |

| Record name | Bis(4-chlorophenyl)phosphinous chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13685-26-2 | |

| Record name | Phosphinous chloride, bis(4-chlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13685-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(4-chlorophenyl)phosphinous chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.